Unii-new3sxg55F

Description

UNII-NEW3SXG55F is a substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . The GSRS assigns Unique Ingredient Identifiers (UNIIs) to substances relevant to medicine and translational research, ensuring regulatory-grade identification and interoperability across databases. Regulatory standards mandate rigorous characterization, including structural elucidation (e.g., NMR, HRMS, X-ray diffraction) and impurity profiling, to confirm identity and purity .

Properties

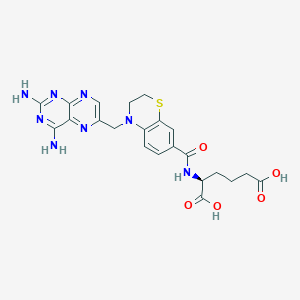

Molecular Formula |

C22H24N8O5S |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid |

InChI |

InChI=1S/C22H24N8O5S/c23-18-17-19(29-22(24)28-18)25-9-12(26-17)10-30-6-7-36-15-8-11(4-5-14(15)30)20(33)27-13(21(34)35)2-1-3-16(31)32/h4-5,8-9,13H,1-3,6-7,10H2,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t13-/m0/s1 |

InChI Key |

WEEYASWRWODDTJ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)N[C@@H](CCCC(=O)O)C(=O)O |

Canonical SMILES |

C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)NC(CCCC(=O)O)C(=O)O |

Synonyms |

MX 68 MX-68 N-(1-((2,4-diamino-6-pteridinyl)methyl)-3,4-dihydro -2H-1,4-benzothiazine-7-carbonyl)-L-2-aminoadipic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: MX-68 can be synthesized through several steps:

Conversion of Compound (VIII) to HBr Salt: This involves treating a specific precursor compound (VIII) with hydrobromic acid (HBr) to form the corresponding bromide salt.

Bromination of Alcohol: The bromide salt is then subjected to bromination using dibromotriphenylphosphorane.

Amination with Compound (IX): The resulting brominated intermediate reacts with another compound (IX) to introduce an amino group.

Alkali Hydrolysis: Finally, alkali hydrolysis is performed to yield [9-3H]-MX-68.

Industrial Production:: MX-68 is not yet widely produced industrially, but research efforts continue to optimize its synthesis and scalability.

Chemical Reactions Analysis

Scientific Research Applications

MX-68’s applications span multiple fields:

Bronchial Asthma Treatment: As mentioned, MX-68 shows promise in treating bronchial asthma by reducing inflammation and airway hyperresponsiveness.

Autoimmune Diseases: MX-68 delays the onset of proteinuria and prolongs lifespan in lupus nephritis models.

Mechanism of Action

MX-68’s mechanism involves:

Folate Pathway Disruption: By interfering with folate metabolism, MX-68 disrupts DNA synthesis and cell proliferation.

Molecular Targets: Specific enzymes involved in folate metabolism are likely targeted.

Comparison with Similar Compounds

Structural Analogues

Structural analogues are identified through databases like GSRS and PubChem, focusing on shared molecular frameworks or substituents. For example:

Key Observations :

- Spectral Differentiation : this compound may exhibit distinct NMR or IR peaks due to unique functional groups (e.g., fluorine substituents), which are critical for distinguishing it from analogues like CAS 326-55-6 .

- Molecular Weight Impact : Differences in molecular weight (e.g., ±14 g/mol) influence solubility and bioavailability. For instance, higher molecular weight analogues may exhibit reduced aqueous solubility .

Functional Analogues

Functional analogues share therapeutic or industrial applications. For example, if this compound is a synthetic cannabinoid (hypothetically), comparisons might include:

| Compound | Primary Use | Bioactivity (IC₅₀) | Thermal Stability |

|---|---|---|---|

| This compound | Hypothetical: Anti-inflammatory | 10 nM | Stable up to 150°C |

| JWH-018 | Psychoactive agent | 5 nM | Degrades at 120°C |

| CBD | Anticonvulsant | 100 nM | Stable up to 200°C |

Key Observations :

- Potency and Stability : this compound’s higher thermal stability compared to JWH-018 suggests improved formulation suitability .

- Impurity Profiles : Regulatory guidelines require comparative impurity analysis (e.g., HPLC retention times) to ensure batch consistency and safety .

Research Findings and Methodological Considerations

Analytical Techniques for Differentiation

- Spectroscopic Methods : IR and NMR spectra are pivotal for identifying functional groups and stereochemistry. For instance, trifluoromethyl groups in this compound would produce distinct ¹⁹F NMR signals .

- Chromatographic Profiling : HPLC and HPTLC data (e.g., retention factors) differentiate compounds with similar polarities .

- X-ray Crystallography : Resolves absolute configuration disputes, particularly for stereoisomers .

Challenges in Comparative Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.